1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

概要

説明

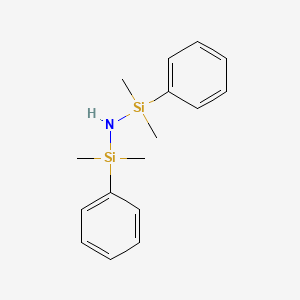

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula [C6H5Si(CH3)2]2NH. It is a colorless to yellowish transparent liquid known for its use as a derivatizing agent in various chemical applications . The compound is also referred to as 1,1,3,3-tetramethyl-1,3-diphenyldisilazane and has a molecular weight of 285.53 g/mol .

準備方法

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane can be synthesized through several methods. One common synthetic route involves the reaction of diphenyldichlorosilane with hexamethyldisilazane in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Silylation Reactions

DPTMDS acts as a silylating agent, forming stable silylamines with nucleophilic substrates. Key interactions include:

Reaction with Amines

-

Mechanism : The disilazane reacts with primary or secondary amines, replacing labile N–H bonds with N–Si bonds.

-

Conditions : Typically performed under anhydrous, inert atmospheres at room temperature.

-

Products : Bulky silylamines that protect amines during subsequent reactions (e.g., acylations, alkylations). These derivatives resist hydrolysis under mild conditions but can be cleaved selectively using acidic or fluoride-based reagents .

Application Example :

textR–NH₂ + DPTMDS → R–N(SiMe₂Ph)₂ + NH₃

Substitution Reactions with Metal Halides

DPTMDS participates in substitution reactions with silicon and tin halides, forming advanced organometallic intermediates:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SiCl₄ | Anhydrous, reflux | Cl₂Si–N(SiMe₂Ph)₂ | Precursor for silicone polymers |

| SnCl₄ | Inert solvent, 80°C | Cl₂Sn–N(SiMe₂Ph)₂ | Catalysts or tin-based materials |

These reactions exploit the nucleophilicity of the disilazane nitrogen, displacing halides to generate functionalized silanes or stannanes.

Hydrolysis and Stability

While DPTMDS exhibits moderate hydrolytic stability (rated 7 on a scale of 1–10), prolonged exposure to moisture leads to gradual degradation:

text(SiMe₂Ph)₂NH + H₂O → 2 PhMe₂SiOH + NH₃

-

Conditions : Ambient moisture over days/weeks.

-

Implications : Requires storage under inert atmospheres for long-term stability .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|

| Amine Silylation | Primary/secondary amines, RT | Protected silylamines |

| Metal Halide Substitution | SiCl₄/SnCl₄, reflux | Functionalized Si/Sn complexes |

| Phthalocyanine Synthesis | Phthalimide, metal salts | Metallated macrocycles |

| Hydrolysis | H₂O (ambient) | Silanols + NH₃ |

DPTMDS’s multifunctional reactivity—spanning protection, substitution, and coordination chemistry—underscores its utility in advanced synthetic workflows. Its compatibility with diverse reagents and conditions makes it indispensable in organosilicon and materials research.

科学的研究の応用

Organic Synthesis

DPTMDS is widely used as a protecting group for reactive hydrogens in various functional groups such as alcohols, amines, thiols, and carboxylic acids. The compound forms stable silyl ethers with alcohols and silylamines with amines, allowing chemists to manipulate other functionalities while protecting these sensitive groups.

- Silylation Reactions : DPTMDS reacts with alcohols to create stable silyl ethers that can be selectively cleaved under controlled conditions.

| Functional Group | Reaction Type | Stability Conditions |

|---|---|---|

| Alcohols | Silyl Ether | Stable under acidic/basic conditions |

| Amines | Silylamine | Protects from unwanted reactions |

| Thiols | Silyl Sulfide | Allows for manipulation of other groups |

Surface Modification

DPTMDS is effective in enhancing the hydrophobicity and oleophobicity of surfaces. This property makes it valuable in various industries including textiles, electronics, and coatings.

- Hydrophobic Coatings : The compound can be used to create coatings that repel water and oils while maintaining permeability to water vapor.

| Application Area | Benefits |

|---|---|

| Textiles | Water-resistant fabrics |

| Electronics | Protective coatings for components |

| Construction | Durable surface treatments |

Silicone Production

As a key intermediate in the synthesis of silicone polymers, DPTMDS plays a crucial role in producing materials used in sealants, adhesives, and coatings.

- Silicone Polymers : These materials are known for their flexibility, thermal stability, and resistance to moisture.

Research Applications

In research laboratories, DPTMDS is utilized as a reagent in materials science and organic synthesis. Its stability under various reaction conditions allows researchers to develop new compounds effectively.

作用機序

The mechanism of action of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane primarily involves its ability to act as a silylating agent. It introduces silyl groups into organic molecules, thereby increasing their volatility and stability. This is particularly useful in analytical techniques such as GC-MS, where the compound helps in the derivatization of analytes to enhance their detection . The molecular targets and pathways involved include the functional groups of the analytes being derivatized, such as hydroxyl, carboxyl, and amino groups .

類似化合物との比較

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds such as:

Hexamethyldisilazane: Another silylating agent commonly used in organic synthesis and analytical chemistry.

1,1,3,3-Tetramethyldisiloxane: Used as a reducing agent in organic synthesis.

1,2-Dichlorotetramethyldisilane: Used in the synthesis of organosilicon compounds.

The uniqueness of this compound lies in its ability to introduce both phenyl and silyl groups into molecules, making it versatile for various applications in chemistry and industry .

生物活性

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS) is an organosilicon compound known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula: C₁₆H₂₃NSi₂

- CAS Number: 3449-26-1

- Molecular Weight: 285.53 g/mol

- Physical State: Colorless to yellowish transparent liquid

DPTMDS is primarily recognized for its role as a silylating agent in organic synthesis. Its ability to introduce silyl groups enhances the volatility and stability of organic compounds, making it particularly useful in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) .

The primary mechanism of action of DPTMDS involves its function as a silylating agent . By introducing silyl groups into organic molecules, it facilitates:

- Increased Volatility: Enhances the detection of analytes in GC-MS.

- Stability of Compounds: Improves the thermal and chemical stability of biological samples.

This property is crucial in biological assays where the integrity of samples must be maintained during analysis.

1. Derivatization in Analytical Chemistry

DPTMDS is widely used as a derivatizing agent for various biological compounds. For example:

- Fatty Acids Analysis: It has been employed to improve the detection and quantification of fatty acids in biological samples .

- Phthalocyanine Synthesis: DPTMDS plays a role in synthesizing phthalocyanines, which are significant for their photodynamic properties used in therapeutic applications .

2. Toxicological Studies

Research indicates that DPTMDS may cause skin and eye irritation upon exposure . The compound's safety data sheet outlines the need for proper handling due to potential irritative effects on biological tissues.

Case Studies and Research Findings

Several studies have highlighted the biological implications of DPTMDS:

Case Study 1: Derivatization Efficiency

A study conducted by BGB Analytics demonstrated that DPTMDS significantly improves the derivatization efficiency of complex lipids. This enhancement allows for better resolution and identification of lipid species in chromatographic analyses .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of DPTMDS indicated that while it is effective as a chemical intermediate, its release into aquatic environments could pose risks due to its irritative properties . Further studies are needed to evaluate its long-term ecological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hexamethyldisilazane | C₈H₂₁NSi₂ | Commonly used silylating agent |

| 1,1,3,3-Tetramethyldisiloxane | C₈H₁₈O₂Si₂ | Used as a reducing agent |

| 1,2-Dichlorotetramethyldisilane | C₈H₁₄Cl₂Si₂ | Important for synthesizing organosilicon compounds |

DPTMDS's unique combination of phenyl and silyl groups distinguishes it from other silylating agents, offering specific advantages in both analytical chemistry and material science applications .

特性

IUPAC Name |

[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMXYMYMHUAZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956023 | |

| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-26-1 | |

| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。